

# Unveiling the Intricacies of Euchrestaflavanone B: A Technical Guide

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## Compound of Interest

Compound Name: *Euchrestaflavanone B*

Cat. No.: *B161673*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of **Euchrestaflavanone B**, a prenylated flavanone with potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure

**Euchrestaflavanone B** is a flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 skeleton. Its molecular formula, as documented in the PubChem database, is C<sub>25</sub>H<sub>28</sub>O<sub>6</sub>. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. The molecule is further distinguished by the presence of two prenyl (3-methyl-2-butenyl) groups and multiple hydroxyl substitutions, which contribute to its chemical properties and potential biological activities.

Systematic Name: (2S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one

The precise connectivity and substitution pattern of **Euchrestaflavanone B** are crucial for understanding its structure-activity relationship. The core flavanone structure is hydroxylated at positions 5 and 7 of the A-ring. The B-ring is hydroxylated at the 4'-position and substituted with a 3-hydroxy-3-methylbutyl group at the 3'-position. An additional prenyl group is attached to the 8-position of the A-ring.

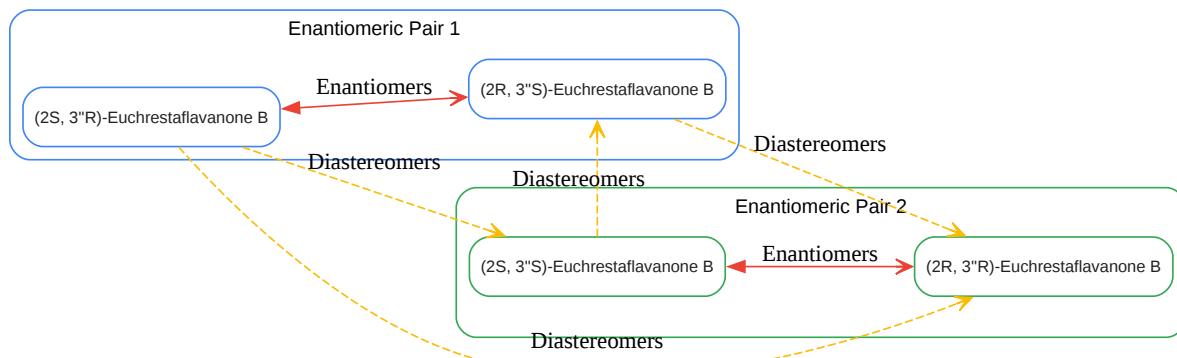
# Stereoisomers of Euchrestaflavanone B

The chemical structure of **Euchrestaflavanone B** contains two chiral centers, leading to the possibility of multiple stereoisomers.

- C2: The carbon at the 2-position of the C-ring is a stereocenter. In naturally occurring flavanones, this center typically possesses the S-configuration.
- C3": The carbon atom in the 3-hydroxy-3-methylbutyl side chain, which bears the hydroxyl group, is also a chiral center.

The presence of two stereocenters means that **Euchrestaflavanone B** can exist as a total of  $2^2 = 4$  possible stereoisomers. These are diastereomeric pairs of enantiomers.

The relationship between these stereoisomers can be visualized as follows:



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## Stereoisomeric relationships of **Euchrestaflavanone B**.

The specific stereochemistry of the naturally occurring **Euchrestaflavanone B** would require its isolation and characterization using techniques such as X-ray crystallography or chiral chromatography in conjunction with spectroscopic methods.

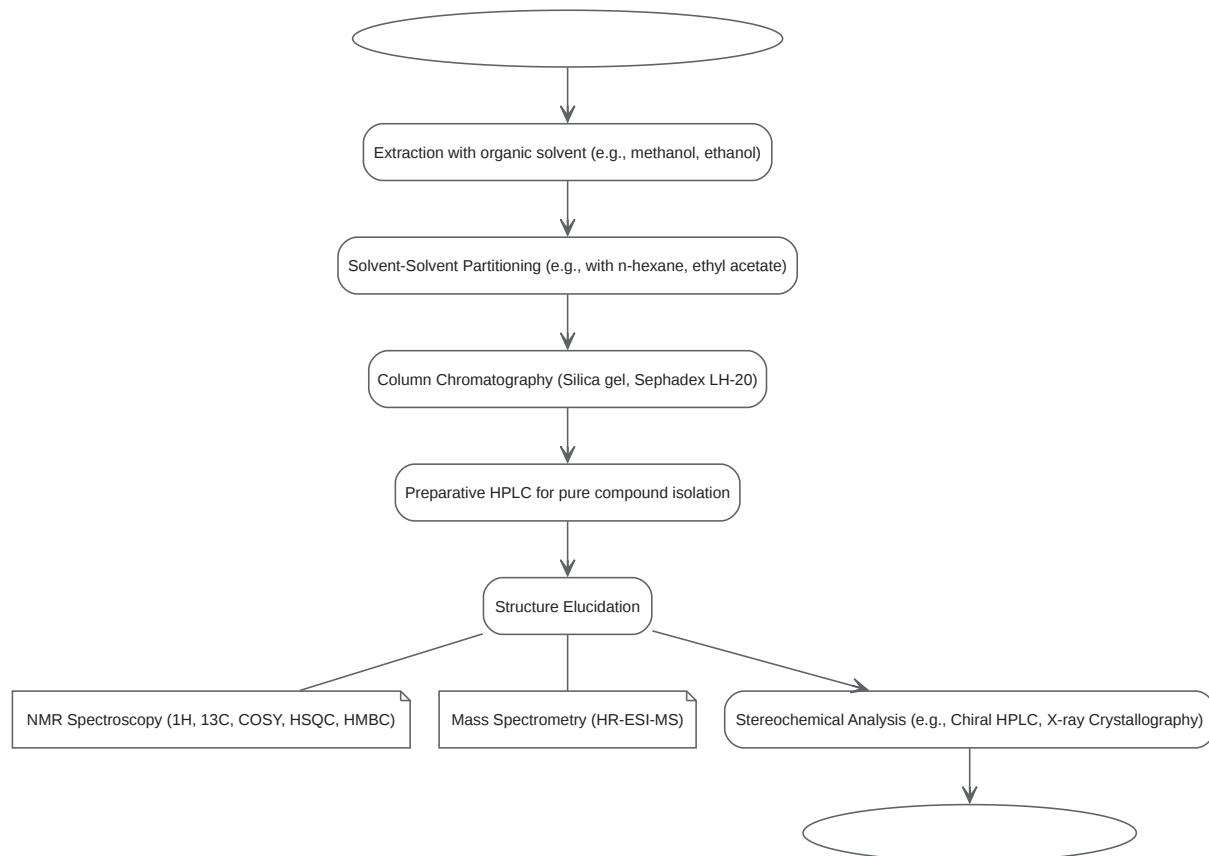
## Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative experimental data for **Euchrestaflavanone B** in the scientific literature. The table below is provided as a template for researchers to populate as data becomes available through experimental work.

Property	Value	Method/Instrument	Reference
Molecular Weight	424.5 g/mol (calculated)	-	-
Melting Point	To be determined	-	-
Optical Rotation $[\alpha]_D$	To be determined	Polarimeter	-
UV-Vis $\lambda_{max}$ (nm)	To be determined	UV-Vis Spectrometer	-
$^1\text{H}$ NMR (ppm)	To be determined	NMR Spectrometer	-
$^{13}\text{C}$ NMR (ppm)	To be determined	NMR Spectrometer	-
Mass Spectrometry (m/z)	To be determined	Mass Spectrometer	-

## Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of **Euchrestaflavanone B** are not explicitly available in the current literature. However, a general workflow for the isolation and characterization of flavanones from plant sources, such as *Euchresta japonica*, can be outlined.

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General workflow for isolation and characterization.

## Extraction

- Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of *Euchresta* species) is subjected to extraction.
- Solvent Extraction: The powdered material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

## Isolation and Purification

- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.
- Column Chromatography: The ethyl acetate fraction, which is likely to contain the flavanones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity.
- Gel Filtration: Fractions containing the target compound are further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of **Euchrestaflavanone B** is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water.

## Structure Elucidation

- Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic techniques:
  - UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the flavanone chromophore.
  - Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete proton and

carbon framework and the connectivity of the molecule.

- Stereochemical Analysis:
  - Optical Rotation: The specific rotation is measured to determine the overall chirality of the molecule.
  - Circular Dichroism (CD) Spectroscopy: To help determine the absolute configuration at the C2 stereocenter.
  - Chiral HPLC: Separation of enantiomers or diastereomers can be achieved using a chiral stationary phase.
  - X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

## Conclusion

**Euchrestaflavanone B** represents an interesting prenylated flavanone with a defined chemical structure and the potential for stereoisomerism. This guide provides a foundational understanding of its molecular architecture and a roadmap for its experimental investigation. Further research is warranted to isolate and fully characterize all stereoisomers of **Euchrestaflavanone B**, determine their specific biological activities, and elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this natural product.

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